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Compound of Interest

Compound Name: R715 TFA(185052-09-9 free base)

Cat. No.: B12045434

Get Quote

Executive Summary
R715 TFA (Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-DβNal-Ile-OH trifluoroacetate salt) is a potent,

selective, and metabolically stable antagonist of the Kinin B1 Receptor (B1R).[1] Unlike the

constitutive B2 receptor, B1R is rapidly upregulated during tissue injury, inflammation, and

diabetic neuropathy. R715 administration modulates critical inflammatory and nociceptive

signaling cascades, primarily by preventing the recruitment of NF-κB and MAPK pathways.

This guide details the molecular mechanisms, downstream cellular effects, and validated

experimental protocols for utilizing R715 TFA in pre-clinical research.

Molecular Mechanism of Action
The Target: Kinin B1 Receptor (B1R)
The B1R is a G-protein-coupled receptor (GPCR) coupled primarily to Gαq/11 and Gαi. Under

basal conditions, B1R expression is negligible. However, exposure to pro-inflammatory stimuli

(e.g., LPS, IL-1β, TNF-α) induces rapid transcriptional upregulation of B1R.
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R715 functions as a competitive antagonist. By occupying the orthosteric binding site of B1R, it

prevents the binding of endogenous agonists like des-Arg9-Bradykinin (human) or des-Arg9-

Kallidin.

Selectivity: High affinity for B1R (pA2 ≈ 8.[2]5) with negligible activity at B2R.

Stability: The inclusion of non-natural amino acids (e.g., DβNal) confers resistance to

peptidases (ACE, NEP), extending its half-life compared to first-generation antagonists.

Pathway Blockade Visualization
The following diagram illustrates the signaling cascade activated by B1R and the specific

blockade point of R715.
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Figure 1: R715 prevents the Gq-mediated calcium flux and subsequent kinase activation that

drives inflammatory gene transcription.

Key Cellular Pathways Modulated[3]
The NF-κB Axis
B1R signaling triggers the phosphorylation and degradation of IκBα, allowing the p65/p50 NF-

κB complex to translocate to the nucleus.

R715 Effect: Pre-treatment with R715 significantly inhibits p65 phosphorylation (Ser536) and

nuclear accumulation.

Result: Downregulation of NF-κB-dependent genes, including NOS2 (iNOS) and PTGS2

(COX-2).

MAPK Signaling (ERK/p38)
The B1R-mediated calcium influx activates Mitogen-Activated Protein Kinases (MAPKs).

ERK1/2: Drivers of cell proliferation and cytokine mRNA stability.

p38 MAPK: Critical for the synthesis of pro-inflammatory cytokines.

R715 Effect: Dose-dependent reduction in the phosphorylation levels of ERK1/2 and p38,

breaking the feedback loop that sustains chronic inflammation.

Oxidative Stress & Nitric Oxide
In macrophages and endothelial cells, B1R activation leads to high-output Nitric Oxide (NO)

production via iNOS.

Mechanism: R715 blocks the upstream NF-κB activation required for iNOS promoter binding.

Therapeutic Relevance: Reduction of oxidative stress markers (ROS, peroxynitrite) in

diabetic neuropathy models.
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In Vitro: Functional Inhibition Assay
Objective: Validate R715 inhibition of LPS-induced iNOS expression in RAW 264.7

macrophages.

Reagents:

R715 TFA Stock: Dissolve 5 mg R715 TFA in sterile, endotoxin-free water or PBS to create a

10 mM stock. Aliquot and store at -80°C. Note: TFA salts are acidic; ensure buffered media

can neutralize the pH shift.

LPS: 1 µg/mL final concentration.

Protocol:

Seeding: Plate RAW 264.7 cells at

cells/well in 6-well plates. Incubate overnight.

Pre-treatment: Replace media. Add R715 TFA at graded concentrations (0.1 µM, 1 µM, 10

µM) 30 minutes prior to stimulation.

Control: Vehicle (media only).

Stimulation: Add LPS (1 µg/mL) to all wells except the Negative Control.

Incubation: Incubate for 18–24 hours at 37°C/5% CO2.

Readout:

Supernatant: Measure Nitrite (NO metabolite) via Griess Reagent assay.

Lysate: Western blot for iNOS and Phospho-p65.

In Vivo: Neuropathic Pain Model (Mouse)
Objective: Assess anti-allodynic effects in a Streptozotocin (STZ)-induced diabetic neuropathy

model.
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Preparation:

Vehicle: 0.9% Saline.[3]

Dose:10 mg/kg (Intraperitoneal - i.p.).[3][4][5]

Timing: Administer R715 14 days post-STZ injection (when hyperalgesia is established).

Workflow Visualization:
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Figure 2: Experimental timeline for evaluating R715 efficacy in vivo.

Protocol Steps:

Baseline: Measure mechanical withdrawal thresholds (Von Frey filaments) prior to drug

administration.

Administration: Inject R715 TFA (10 mg/kg) i.p.

Testing: Re-assess withdrawal thresholds at 1, 3, 6, and 24 hours post-injection.

Validation: A successful response is defined as a significant return of the withdrawal

threshold toward non-diabetic baseline levels (anti-allodynia).

Data Summary: Quantitative Benchmarks
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Parameter Value / Range Context

pA2 (Affinity) 8.49
Human B1 Receptor (Umbilical

Vein)

IC50 (In Vitro) 10 nM – 100 nM
Radioligand binding

displacement

Effective Dose (In Vivo) 10 mg/kg (i.p.)

Full reversal of

thermal/mechanical

hyperalgesia

Duration of Action 3 – 24 Hours
Metabolically stable due to

DβNal residue

Selectivity > 1000-fold vs. B2 Receptor
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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